molecular formula C17H23ClN4O3S2 B2782910 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-4-carboxamide CAS No. 1170377-05-5

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-4-carboxamide

Katalognummer: B2782910
CAS-Nummer: 1170377-05-5
Molekulargewicht: 430.97
InChI-Schlüssel: KGTKNLUMKSHBHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a piperidine-4-carboxamide core linked to a 1-isopropyl-3-methyl-1H-pyrazol-5-yl group and a 5-chlorothiophen-2-yl sulfonyl moiety. While direct biological data for this compound are absent in the provided evidence, its design aligns with known inhibitors of prostaglandin E synthase-1 (mPGES-1), cannabinoid receptors, and viral proteases .

Eigenschaften

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN4O3S2/c1-11(2)22-15(10-12(3)20-22)19-17(23)13-6-8-21(9-7-13)27(24,25)16-5-4-14(18)26-16/h4-5,10-11,13H,6-9H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTKNLUMKSHBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-4-carboxamide (CAS Number: 1170377-05-5) is a sulfonamide derivative that has attracted attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antibacterial applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, pharmacological evaluations, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C17H23ClN4O3S2C_{17}H_{23}ClN_{4}O_{3}S_{2} with a molecular weight of 431.0 g/mol. The structural framework includes a piperidine ring, a pyrazole moiety, and a chlorothiophene sulfonyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₂₃ClN₄O₃S₂
Molecular Weight431.0 g/mol
CAS Number1170377-05-5

Antibacterial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antibacterial properties. In vitro studies have shown that derivatives similar to this compound can inhibit bacterial growth against various strains, including Salmonella typhi and Bacillus subtilis .

For example, a study evaluating related sulfonamide compounds reported IC50 values ranging from 2.14 µM to 6.28 µM against urease, which is crucial for bacterial survival . The mechanism of action is believed to involve the inhibition of essential bacterial enzymes.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been suggested through its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a significant role in inflammation . A series of pyrazole derivatives were evaluated for their COX inhibitory activities, with some exhibiting potent effects comparable to established anti-inflammatory drugs .

Enzyme Inhibition

In addition to antibacterial and anti-inflammatory activities, the compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and urease. AChE inhibitors are critical in treating conditions like Alzheimer's disease, while urease inhibitors can be beneficial in managing urinary tract infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Piperidine Ring : Known for various pharmacological effects including anesthetic properties and glucose regulation.
  • Pyrazole Moiety : Contributes to the anti-inflammatory and analgesic activities.
  • Sulfonamide Group : Enhances antibacterial efficacy and enzyme inhibition.

Studies have demonstrated that modifications in the structure can significantly alter the potency and selectivity of the compounds against specific targets .

Case Studies

  • Evaluation of Antimicrobial Efficacy : A study synthesized various sulfonamide derivatives and tested their antimicrobial properties. The results indicated that certain modifications led to enhanced activity against resistant bacterial strains .
  • In Vivo Studies : Further investigations into the pharmacokinetics and safety profiles of these compounds are necessary to validate their therapeutic potential in clinical settings.

Wissenschaftliche Forschungsanwendungen

Quorum Sensing Inhibition

Recent research has indicated that this compound acts as a quorum sensing inhibitor . Quorum sensing is a mechanism used by bacteria to coordinate their behavior based on population density, which is crucial for biofilm formation and virulence. The ability of this compound to disrupt quorum sensing pathways presents significant implications for the development of new antibacterial therapies .

Anti-inflammatory Properties

The sulfonamide group in the compound suggests potential anti-inflammatory applications. Compounds with similar structures have been noted for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. This could position the compound as a candidate for non-steroidal anti-inflammatory drugs (NSAIDs) or as an adjunct therapy in conditions characterized by chronic inflammation .

Antagonism of Neurotransmitter Receptors

There is emerging evidence that compounds structurally related to this one may act as antagonists at various neurotransmitter receptors, including serotonin receptors (5-HT6). This antagonism could be beneficial in treating mood disorders or cognitive impairments associated with neurodegenerative diseases .

Case Studies

Several studies have explored the pharmacological effects of this compound:

  • Study on Quorum Sensing : A study demonstrated that the compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its utility in managing chronic infections associated with biofilms .
  • Anti-inflammatory Efficacy : In vitro assays indicated that the compound exhibited significant inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators. These findings suggest its potential use in treating inflammatory diseases .

Data Table: Summary of Applications

Application AreaMechanism of ActionPotential Benefits
Quorum Sensing InhibitionDisruption of bacterial communicationReduced biofilm formation
Anti-inflammatoryCOX enzyme inhibitionRelief from pain and inflammation
Neurotransmitter AntagonismAntagonism at serotonin receptorsPotential treatment for mood disorders

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core motifs: piperidine-carboxamide derivatives , pyrazole-containing sulfonamides , and heterocyclic enzyme inhibitors . Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Target/Activity Reference
Target Compound Piperidine-4-carboxamide 5-Chlorothiophen-2-yl sulfonyl, 1-isopropyl-3-methyl-pyrazole ~500 (estimated) Hypothesized: mPGES-1, viral proteases
1-{6-chloro-5-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]-1H-benzimidazol-2-yl}-N-(oxolan-3-yl)piperidine-4-carboxamide (Compound 118) Piperidine-4-carboxamide Trifluoromethylpyridinyl-benzimidazole ~550 mPGES-1 inhibitor (IC₅₀ = 12 nM)
AM251 (Cannabinoid Receptor Antagonist) Pyrazole-3-carboxamide 2,4-Dichlorophenyl, 4-iodophenyl 555.24 CB1 antagonist (Ki = 8 nM)
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide Pyrazole-sulfonamide 3-Chlorophenoxy, ethylpyrazole ~400 (estimated) Undisclosed (structural analog for sulfonamide activity)
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Piperidine-4-carboxamide 4-Fluorobenzyl, naphthylethyl ~450 (estimated) SARS-CoV-2 inhibitor (moderate activity)

Piperidine-Carboxamide Derivatives

  • Target Compound vs. Compound 118 : Both share the piperidine-4-carboxamide scaffold, but the target compound replaces Compound 118’s benzimidazole-trifluoromethylpyridine group with a sulfonylated chlorothiophene. This substitution may alter solubility and target selectivity. Compound 118’s high mPGES-1 inhibition (IC₅₀ = 12 nM) suggests the piperidine-carboxamide core is critical for enzyme binding .
  • Target Compound vs. SARS-CoV-2 Inhibitors : The (R)-N-(4-fluorobenzyl) analog demonstrates that bulky aromatic substituents (e.g., naphthylethyl) enhance viral protease inhibition . The target compound’s chlorothiophene sulfonyl group may offer similar steric bulk but with improved metabolic stability due to sulfur incorporation.

Pyrazole-Containing Analogs

  • Target Compound vs. AM251 : Both incorporate pyrazole rings, but AM251’s 2,4-dichlorophenyl and iodophenyl groups confer CB1 receptor affinity. The target compound’s isopropyl-methyl-pyrazole substituent likely reduces CB1 interaction, shifting selectivity toward other targets (e.g., mPGES-1) .
  • Target Compound vs. However, the target’s chlorothiophene sulfonyl group may enhance π-π stacking in hydrophobic pockets compared to ’s simpler chlorophenoxy derivative .

Heterocyclic Enzyme Inhibitors

  • The chlorothiophene moiety in the target compound mirrors the chlorinated indole in ’s cyclopropanecarboxamide derivative. Such halogenated heterocycles are common in kinase and protease inhibitors due to their electron-withdrawing effects and binding affinity .

Research Findings and Hypotheses

  • mPGES-1 Inhibition Potential: The piperidine-carboxamide scaffold in Compound 118 and the target compound suggests shared mechanistic pathways. Molecular docking studies could test if the chlorothiophene sulfonyl group occupies the same hydrophobic pocket as Compound 118’s benzimidazole .
  • Antiviral Activity : Structural parallels to SARS-CoV-2 inhibitors () imply possible activity against viral main protease (Mpro), though experimental validation is needed .
  • Metabolic Stability : The sulfonyl group may improve pharmacokinetics compared to ester- or amide-linked analogs (e.g., ’s acetamide derivative), reducing susceptibility to hydrolysis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-4-carboxamide, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the piperidine-4-carboxamide core followed by sulfonylation with 5-chlorothiophene-2-sulfonyl chloride. Key steps include:

  • Coupling Reactions : Use of coupling agents like EDCl/HOBt in anhydrous DMF to link the pyrazole and piperidine moieties .
  • Sulfonylation : Requires precise temperature control (0–5°C) to minimize side reactions during sulfonyl group introduction .
  • Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) enhance reaction efficiency, while protic solvents may reduce sulfonyl group stability .
    • Yield Optimization : Reaction monitoring via TLC/HPLC ensures intermediate purity. Yields range from 40–65% depending on solvent and catalyst choice .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • HPLC-MS : Validates molecular weight and detects impurities (<2% threshold for pharmaceutical-grade purity) .
  • NMR Spectroscopy : 1H/13C NMR confirms regioselectivity of sulfonylation and absence of positional isomers (e.g., pyrazole substitution patterns) .
  • X-ray Crystallography : Resolves conformational flexibility of the piperidine ring and sulfonyl-thiophene orientation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 5-chlorothiophene sulfonyl group in target binding?

  • Methodological Answer :

  • Analog Synthesis : Replace the 5-chlorothiophene with other heterocycles (e.g., furan, pyrrole) to assess sulfonyl group specificity .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). The chlorine atom may enhance hydrophobic binding, while the sulfonyl group contributes to hydrogen bonding .
  • Biological Assays : Compare IC50 values of analogs in enzyme inhibition assays (e.g., kinase profiling) to quantify SAR trends .

Q. What experimental strategies resolve contradictions in reported bioactivity data across different cell lines?

  • Methodological Answer :

  • Cell Line Profiling : Test the compound in isogenic cell lines (e.g., wild-type vs. mutant receptors) to isolate target-specific effects .
  • Metabolic Stability Assays : Use liver microsomes to assess whether metabolic differences (e.g., CYP450-mediated degradation) explain variability .
  • Transcriptomic Analysis : RNA-seq of treated vs. untreated cells identifies off-target pathways (e.g., apoptosis or inflammation) that may confound results .

Q. How can the compound’s pharmacokinetic properties (e.g., solubility, bioavailability) be improved without altering its core pharmacophore?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the pyrazole or piperidine moieties to enhance membrane permeability .
  • Co-crystallization : Co-formulate with cyclodextrins or surfactants to improve aqueous solubility .
  • Salt Formation : Pair the carboxamide with counterions (e.g., HCl) to optimize crystalline stability and dissolution rates .

Critical Analysis of Evidence

  • Contradictions in bioactivity data (e.g., vs. 14) likely arise from differences in assay conditions or target specificity.
  • Synthesis protocols from and emphasize solvent and temperature control, aligning with best practices for sulfonamide stability.
  • Avoid reliance on non-peer-reviewed sources (e.g., commercial databases) per the user’s constraints.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.